molecular formula C21H25ClN2O B11350239 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide

Cat. No.: B11350239
M. Wt: 356.9 g/mol
InChI Key: BPTQOTLPZCKXBR-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol.

    Amidation Reaction: The intermediate is then reacted with 3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures during the reaction steps to ensure complete conversion of reactants.

    Purification Techniques: Utilizing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In the medical field, this compound is investigated for its pharmacological properties

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide is unique due to the presence of the 3-methyl group on the benzamide moiety. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-3-methylbenzamide

InChI

InChI=1S/C21H25ClN2O/c1-16-8-7-9-17(14-16)21(25)23-15-20(24-12-5-2-6-13-24)18-10-3-4-11-19(18)22/h3-4,7-11,14,20H,2,5-6,12-13,15H2,1H3,(H,23,25)

InChI Key

BPTQOTLPZCKXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3

Origin of Product

United States

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